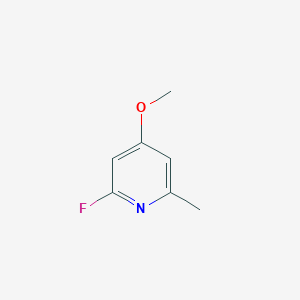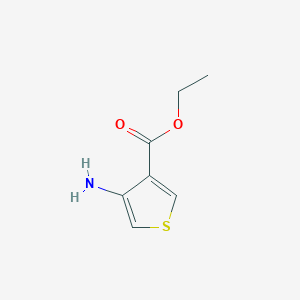
Ethyl 4-aminothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminothiophene-3-carboxylate: is an organic compound with the molecular formula C7H9NO2S. It belongs to the class of aminothiophenes, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with an amino group at the fourth position and an ethyl ester group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One common method for synthesizing ethyl 4-aminothiophene-3-carboxylate is the Gewald reaction. This involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide.
Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol or amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Acyl chlorides, anhydrous conditions, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-aminothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of ethyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Methyl 4-aminothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-aminothiophene-3-carboxylate: Similar structure but with the amino group at the second position instead of the fourth position.
Ethyl 4-aminothiophene-2-carboxylate: Similar structure but with the carboxylate group at the second position instead of the third position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The presence of the amino group at the fourth position and the ethyl ester group at the third position provides distinct electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
ethyl 4-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2,8H2,1H3 |
Clé InChI |
CKLSXGLEVIHXTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

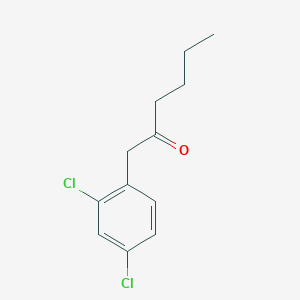
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)
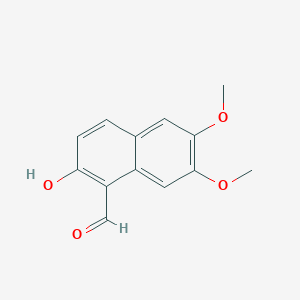
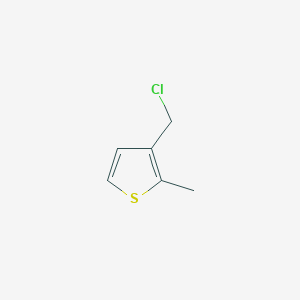
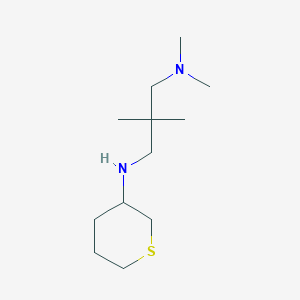
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
